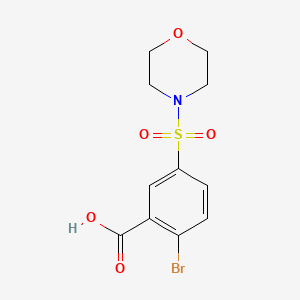

2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

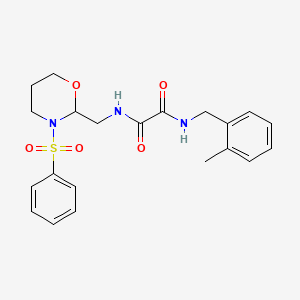

“2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid” is a biochemical used for proteomics research . It has a molecular formula of C11H12BrNO5S and a molecular weight of 350.19 .

Molecular Structure Analysis

The InChI code for “2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid” is 1S/C11H12BrNO5S/c12-10-2-1-8 (7-9 (10)11 (14)15)19 (16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2, (H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 128-129°C . It has a molecular weight of 350.19 .科学的研究の応用

Antiviral and Antibacterial Agents

Research has shown that derivatives of 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid exhibit potential antiviral and antibacterial properties. For instance, compounds synthesized from related structures have demonstrated distinct antiviral activity against viruses such as Herpes simplex and vaccinia viruses (Selvam et al., 2010). Similarly, novel 5-substituted aryl/aralkyl-1,3,4-oxadiazol-2-yl 4-(morpholin-4-ylsulfonyl)benzyl sulfides were synthesized and showed good antibacterial activity against both Gram-positive and Gram-negative bacteria, providing a pathway for the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2015).

Antioxidant Properties

Compounds related to 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid have also been identified as potent natural antioxidants. A study focusing on the isolation of bromophenols from marine sources found that these compounds exhibit strong free radical scavenging activities, which are comparable or even superior to conventional antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests their potential use in preventing oxidative deterioration of food and in medicinal applications as antioxidant agents (Li et al., 2011).

Coordination Chemistry and Supramolecular Structures

Further research into the coordination chemistry of related bromo-substituted benzoic acids with metals has unveiled interesting structural and supramolecular interactions. These studies not only contribute to our understanding of uranyl speciation and assembly in the solid state but also open avenues for designing new materials with potential applications in catalysis, separation processes, and nuclear waste management (Carter & Cahill, 2015).

作用機序

Target of Action

The primary targets of 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid are currently unknown. This compound is used in proteomics research , suggesting it may interact with proteins or other biomolecules.

Mode of Action

The exact mode of action of 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid As a brominated benzoic acid derivative, it may participate in electrophilic aromatic substitution reactions

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid Given its use in proteomics research , it may influence protein-related pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid Its molecular weight is 350.19 , which is within the range generally favorable for oral bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity. For instance, it is recommended to store this compound at room temperature , suggesting that extreme temperatures might affect its stability.

特性

IUPAC Name |

2-bromo-5-morpholin-4-ylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO5S/c12-10-2-1-8(7-9(10)11(14)15)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCERGBCHKURJQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2567104.png)

![N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2567111.png)

![4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid](/img/structure/B2567112.png)

![3-[(4-fluorophenyl)sulfonyl-methylamino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2567115.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2567116.png)

![N-(3-chloro-4-methoxyphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2567124.png)

![{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}(4-phenylpiperazino)methanone](/img/structure/B2567127.png)